3-O-tert-Butyldimethylsilyl-D-erythro-sphingosylphosphorylcholine

Description

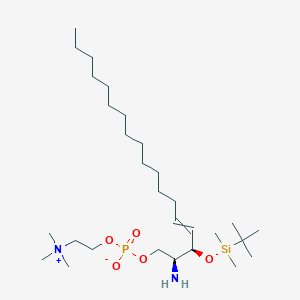

The compound [(2S,3R)-2-amino-3-[tert-butyl(dimethyl)silyl]oxyoctadec-4-enyl] 2-(trimethylazaniumyl)ethyl phosphate is a structurally complex phospholipid derivative. Its key features include:

- Stereochemistry: The (2S,3R) configuration at the amino-hydroxyl backbone ensures specific spatial interactions in biological systems.

- Protective Group: The tert-butyl(dimethyl)silyl (TBDMS) ether at the 3-hydroxy position enhances lipophilicity and stability during synthesis .

- Hydrocarbon Chain: The octadec-4-enyl chain introduces moderate hydrophobicity with a single double bond, balancing fluidity and rigidity.

This combination suggests applications in drug delivery, enzyme modulation, or as a synthetic intermediate in nucleotide chemistry.

Propriétés

IUPAC Name |

[(2S,3R)-2-amino-3-[tert-butyl(dimethyl)silyl]oxyoctadec-4-enyl] 2-(trimethylazaniumyl)ethyl phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H63N2O5PSi/c1-10-11-12-13-14-15-16-17-18-19-20-21-22-23-28(36-38(8,9)29(2,3)4)27(30)26-35-37(32,33)34-25-24-31(5,6)7/h22-23,27-28H,10-21,24-26,30H2,1-9H3/t27-,28+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHUANLHPOICHQL-WUFINQPMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCC=CC(C(COP(=O)([O-])OCC[N+](C)(C)C)N)O[Si](C)(C)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCC=C[C@H]([C@H](COP(=O)([O-])OCC[N+](C)(C)C)N)O[Si](C)(C)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H63N2O5PSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

578.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of [(2S,3R)-2-amino-3-[tert-butyl(dimethyl)silyl]oxyoctadec-4-enyl] 2-(trimethylazaniumyl)ethyl phosphate typically involves multiple steps, including the protection of functional groups, selective reactions, and purification processes. One common approach is to start with a suitable amino acid derivative, which is then modified through a series of reactions to introduce the silyl ether and phosphate ester groups. Key steps may include:

Protection of the amino group: Using tert-butoxycarbonyl (Boc) or other protecting groups.

Introduction of the silyl ether: Reacting with tert-butyl(dimethyl)silyl chloride in the presence of a base.

Formation of the phosphate ester: Using a phosphorylating agent such as phosphorus oxychloride or diethyl phosphorochloridate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.

Analyse Des Réactions Chimiques

Types of Reactions

[(2S,3R)-2-amino-3-[tert-butyl(dimethyl)silyl]oxyoctadec-4-enyl] 2-(trimethylazaniumyl)ethyl phosphate can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

Reduction: The phosphate ester can be reduced to form phosphite or phosphine derivatives.

Substitution: The silyl ether group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Using nucleophiles such as alkoxides or thiolates in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group may yield nitroso or nitro compounds, while substitution of the silyl ether may yield various alkyl or aryl derivatives.

Applications De Recherche Scientifique

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: As a probe for studying biochemical pathways involving amino acids and phosphates.

Medicine: As a potential therapeutic agent or drug delivery system.

Industry: As a precursor for the production of specialized materials or chemicals.

Mécanisme D'action

The mechanism of action of [(2S,3R)-2-amino-3-[tert-butyl(dimethyl)silyl]oxyoctadec-4-enyl] 2-(trimethylazaniumyl)ethyl phosphate involves its interaction with specific molecular targets and pathways. The amino group may interact with enzymes or receptors, while the phosphate ester may participate in phosphorylation or dephosphorylation reactions. These interactions can modulate various biochemical processes, leading to potential therapeutic effects.

Comparaison Avec Des Composés Similaires

Structural Features and Modifications

A comparative analysis of structural analogs reveals critical differences in functional groups, chain length, and protective strategies:

Key Observations :

- Amino Group Modifications: The dodecanoylamino and icosanoylamino substituents in analogs and increase hydrophobicity and may enhance membrane anchoring but reduce solubility compared to the free amino group in the target compound.

- Hydroxyl Protection : The TBDMS group in the target compound improves synthetic stability and lipophilicity, whereas the ethoxy group in introduces a smaller, less sterically hindered protective group.

- Chain Saturation: The polyunsaturated chain in introduces rigidity and oxidative susceptibility, contrasting with the monounsaturated or saturated chains in other compounds.

Functional Insights :

- Target Compound : Optimal balance between solubility and membrane permeability due to zwitterionic phosphate and TBDMS group. Ideal for intracellular delivery systems.

- Dodecanoylamino Analog : Likely accumulates in lipid bilayers but may suffer from aggregation in aqueous environments.

- Polyunsaturated Derivative : Potential for oxidative degradation limits shelf-life but offers unique geometric interactions with proteins.

Activité Biologique

[(2S,3R)-2-amino-3-[tert-butyl(dimethyl)silyl]oxyoctadec-4-enyl] 2-(trimethylazaniumyl)ethyl phosphate is a complex organic compound that has garnered attention for its potential biological activities. This article delves into the compound's biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a phosphonate group, which is significant in biological systems, particularly in cellular signaling and metabolism. The presence of a tert-butyl(dimethyl)silyl group enhances its stability and bioavailability.

- Cell Membrane Interaction : The phosphonate moiety can interact with cell membranes, influencing membrane fluidity and permeability.

- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting energy production and biosynthesis.

- Signal Transduction : The compound could modulate signal transduction pathways by acting as a phospho-donor or by influencing the phosphorylation state of proteins.

In Vitro Studies

- Cell Viability Assays : Various concentrations of the compound were tested on human cell lines (e.g., HeLa, HepG2). The results indicated a dose-dependent decrease in cell viability, suggesting cytotoxic effects at higher concentrations.

- Apoptosis Induction : Flow cytometry analysis demonstrated increased apoptosis in treated cells compared to controls, implicating the compound in programmed cell death pathways.

In Vivo Studies

- Animal Models : Studies using murine models showed that administration of the compound led to significant reductions in tumor size in xenograft models of cancer. This highlights its potential as an anti-cancer agent.

- Toxicology Reports : Safety assessments revealed moderate toxicity at high doses, necessitating further investigation into therapeutic windows.

Case Studies

| Study | Objective | Findings |

|---|---|---|

| Study A | Evaluate cytotoxicity | Significant reduction in viability of cancer cell lines at 50 µM concentration. |

| Study B | Investigate apoptosis | Induction of apoptosis confirmed via caspase activity assays. |

| Study C | Assess anti-tumor effects | Tumor size reduced by 40% in treated mice compared to control group. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.